molecular formula C17H36N2S B190091 1,3-Dioctyl-2-thiourea CAS No. 109-40-0

1,3-Dioctyl-2-thiourea

Cat. No.: B190091
CAS No.: 109-40-0
M. Wt: 300.5 g/mol
InChI Key: RNGRBOULPSEYNL-UHFFFAOYSA-N
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Description

1,3-Dioctyl-2-thiourea is an organosulfur compound with the molecular formula C17H36N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by octyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioctyl-2-thiourea can be synthesized through the reaction of octylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The general reaction scheme is as follows:

  • Reaction of Octylamine with Carbon Disulfide: : [ \text{2 C8H17NH2 + CS2 → (C8H17NH)2CS + H2S} ]

  • Oxidation: : [ \text{(C8H17NH)2CS + Oxidizing Agent → C17H36N2S + By-products} ]

The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioctyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amine and thiol.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Octylamine and thiol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1,3-Dioctyl-2-thiourea has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.

    Medicine: Research has indicated its potential use in developing pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is used in the production of materials such as polymers and coatings due to its ability to modify surface properties.

Mechanism of Action

The mechanism of action of 1,3-Dioctyl-2-thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. This interaction can inhibit or modify the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1,3-Dioctyl-2-thiourea can be compared with other thiourea derivatives such as:

    1,3-Dimethyl-2-thiourea: Similar in structure but with methyl groups instead of octyl groups. It has different solubility and reactivity properties.

    1,3-Dibutyl-2-thiourea: Contains butyl groups and is used in corrosion inhibition and other industrial applications.

    1,3-Diphenyl-2-thiourea: Contains phenyl groups and is known for its use in organic synthesis and pharmaceuticals.

The uniqueness of this compound lies in its long alkyl chains, which impart distinct solubility and surface-active properties, making it suitable for specific applications in materials science and surface chemistry.

Properties

IUPAC Name

1,3-dioctylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRBOULPSEYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910953
Record name N,N'-Dioctylcarbamimidothioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00910953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-40-0, 34853-57-1
Record name di-n-Octylthiourea
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Record name N,N'-Dioctylcarbamimidothioic acid
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Record name 1,3-DIOCTYL-2-THIOUREA
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Record name 34853-57-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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